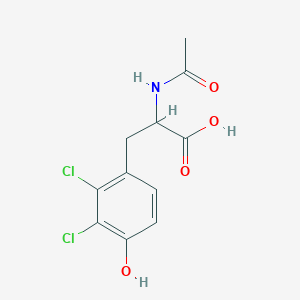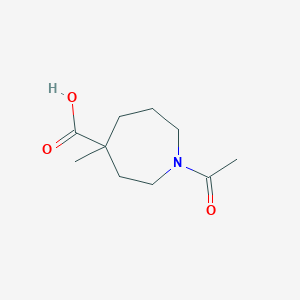![molecular formula C12H18N2O B1521705 [1-(2-Aminophenyl)piperidin-4-yl]methanol CAS No. 402924-76-9](/img/structure/B1521705.png)
[1-(2-Aminophenyl)piperidin-4-yl]methanol
Vue d'ensemble
Description
1-(2-Aminophenyl)piperidin-4-yl]methanol (APPM) is a synthetic compound with various applications in pharmaceuticals, biochemistry, and biotechnology. It is an aminophenylpiperidine derivative, which is a class of compounds with a wide range of biological activities. APPM has been studied extensively due to its potential therapeutic effects, including anti-inflammatory, anti-viral, and anti-cancer activity. In addition, APPM has been used in laboratory experiments to study enzyme activity and biochemical pathways.
Applications De Recherche Scientifique
Synthesis and Characterization
A substantial part of the research on compounds related to "[1-(2-Aminophenyl)piperidin-4-yl]methanol" involves their synthesis and structural characterization. For instance, novel pyridine derivatives incorporating piperidine units have been synthesized and characterized, highlighting the diversity of chemical modifications possible with piperidine structures (Wu Feng, 2011). Similarly, the study on methanol as a solvent demonstrates its significant influence on lipid dynamics, which indirectly relates to the use of methanol in the synthesis and handling of such compounds (Michael H. L. Nguyen et al., 2019).
Molecular Structure Analysis
The detailed analysis of molecular structures through techniques such as X-ray diffraction and spectroscopy has been a focus area. Studies have detailed the crystal structures of compounds structurally similar to "[1-(2-Aminophenyl)piperidin-4-yl]methanol," revealing insights into their molecular geometry and potential interactions (C. S. Karthik et al., 2021). Such analyses are crucial for understanding the chemical reactivity and potential applications of these compounds.
Applications in Catalysis and Material Science
Research has also explored the catalytic properties of piperidine-related compounds, including their roles in facilitating chemical transformations. For example, the electrochemical oxidation of 2-substituted piperidines represents a step towards synthesizing hydroxylated γ-amino acids, a process pivotal for the production of various pharmaceutical and biologically active compounds (Kerstin Bodmann et al., 2006). Additionally, the synthesis and crystal structure analysis of toluene and chloro-benzene sulfonated piperidine derivatives underline the structural diversity and potential for creating new materials or catalysts (H. R. Girish et al., 2008).
Propriétés
IUPAC Name |
[1-(2-aminophenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRWPOIGYKNCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminophenyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1521622.png)

![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)

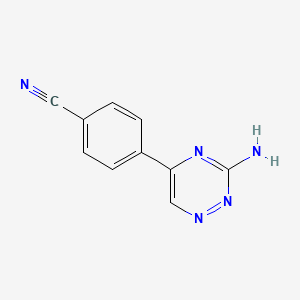

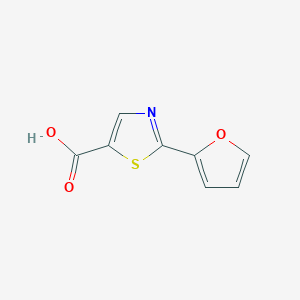
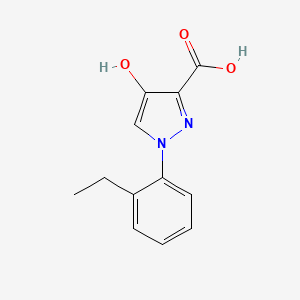
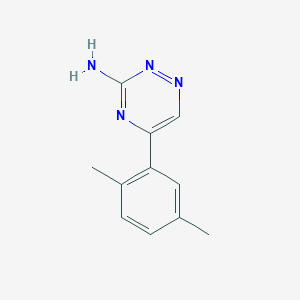
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)
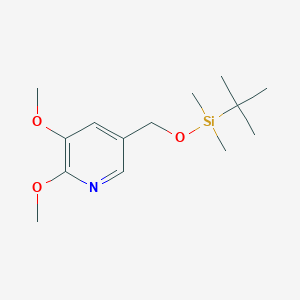
![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)
